
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
科学研究应用
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to be effective against several bacterial and viral infections, including Staphylococcus aureus, Escherichia coli, and influenza virus.
作用机制
The mechanism of action of 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cell proliferation, survival, and inflammation. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to inhibit the activity of various enzymes involved in bacterial and viral replication.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
实验室实验的优点和局限性
The advantages of using 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under normal storage conditions. However, the limitations of this compound include its poor solubility in water and some organic solvents, which can limit its use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for the research on 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde. One direction is to further elucidate its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective analogs with improved pharmacological properties. Another direction is to explore its potential applications in combination therapies with other anticancer or antimicrobial agents. Additionally, the use of this compound as a tool for studying cellular pathways involved in cancer and infectious diseases can provide valuable insights into the underlying mechanisms of these conditions.
合成方法
The synthesis of 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with piperazine-1-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield and purity. The synthesis of this compound has been optimized to ensure reproducibility and scalability for large-scale production.
属性
IUPAC Name |
4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-19-12-7-11(14)6-10(13(12)18)8-15-2-4-16(9-17)5-3-15/h6-7,9,18H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZZNFAROUUEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
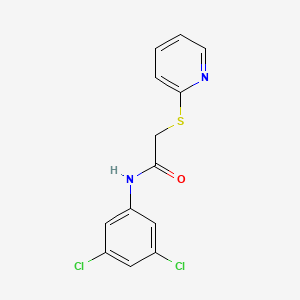

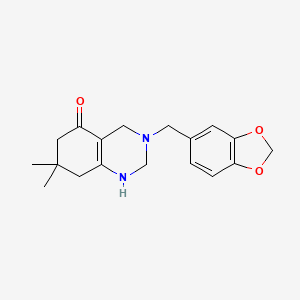
![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)
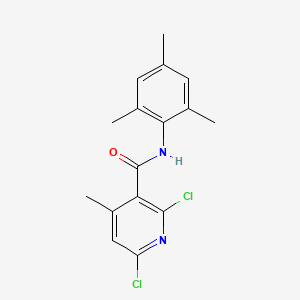
![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)
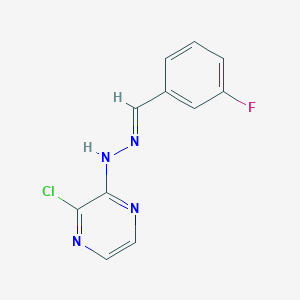
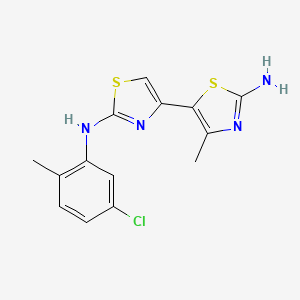

![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
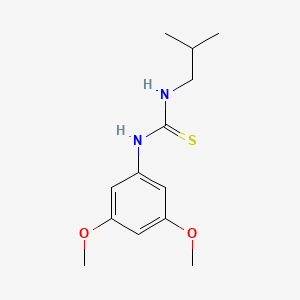
![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)